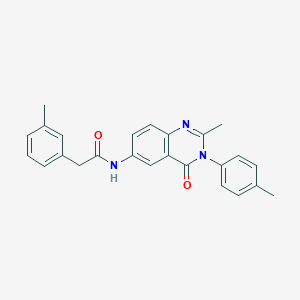

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(m-tolyl)acetamide

Description

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(m-tolyl)acetamide is a quinazolinone-acetamide hybrid characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group, a p-tolyl (para-methylphenyl) group at position 3, and an m-tolyl (meta-methylphenyl) acetamide moiety at position 4. This compound belongs to a class of heterocyclic molecules frequently investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-16-7-10-21(11-8-16)28-18(3)26-23-12-9-20(15-22(23)25(28)30)27-24(29)14-19-6-4-5-17(2)13-19/h4-13,15H,14H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVAPXCFPSCEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-2-(m-tolyl)acetamide is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Structural Overview

The compound features a complex structure characterized by a quinazolinone core with distinct substituents, including:

- Methyl group at the 2-position

- p-Tolyl group at the 3-position

- m-Tolyl acetamide moiety

This unique combination of structural elements contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the quinazolinone core through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones. The final product is obtained through acylation reactions involving m-tolyl acetic acid derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. For instance, compounds with similar structural features have demonstrated significant in vitro potency against various cancer cell lines, such as melanoma and pancreatic cancer. The mechanism often involves the induction of apoptosis and autophagy in cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A375 (melanoma) | TBD | Induces apoptosis |

| Related Quinazolinones | MDA-MB-231 (breast cancer) | 0.0103 | Induces autophagy |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes by slowing glucose absorption .

| Enzyme | Inhibition Activity |

|---|---|

| α-glucosidase | Moderate to high |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound can inhibit enzyme activity by binding to active or allosteric sites.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have evaluated compounds related to this compound:

- Study on Anticancer Effects : A study reported that derivatives with similar structures exhibited significant cytotoxic effects against resistant cancer cell lines, suggesting that modifications to the quinazolinone core can enhance potency .

- α-glucosidase Inhibition Study : Another investigation demonstrated that certain derivatives effectively inhibited α-glucosidase activity, supporting their potential use in diabetes management .

Comparison with Similar Compounds

Tolyl vs. Halogen-Substituted Derivatives

Compounds with halogen substituents, such as 2-((4-oxo-3-(4-fluorophenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide (), exhibit distinct electronic profiles due to the electron-withdrawing nature of halogens.

Positional Isomerism in Tolyl Groups

Compounds 5–8 in feature sulfamoylphenyl-quinazolinone cores with acetamide-linked o-, m-, or p-tolyl groups. For example:

- N-2-tolylacetamide (6) : Melting point = 251.5°C, Yield = 80%

- N-3-tolylacetamide (7) : Melting point = 262.4°C, Yield = 69%

- N-4-tolylacetamide (8) : Melting point = 315.5°C, Yield = 91%

The target compound’s m-tolyl acetamide group aligns most closely with compound 7, but its additional p-tolyl group at position 3 may sterically hinder molecular packing, reducing crystallinity and melting points compared to monosubstituted analogs .

Physicochemical Properties

Table 1: Comparison of Key Physicochemical Parameters

Key Observations:

- Melting Points : Electron-withdrawing groups (e.g., Br, F) increase melting points due to stronger intermolecular forces, whereas methyl groups reduce them .

- ¹H NMR Shifts : Methyl groups in tolyl substituents resonate at δ ~2.3, while sulfamoyl or halogen substituents cause upfield/downfield shifts in aromatic protons .

Structural and Functional Implications

The target compound’s dual methyl substitution may offer advantages in lipophilicity and metabolic stability compared to halogenated analogs, which are prone to oxidative degradation.

Q & A

Q. Characterization :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.1–7.4 ppm for m-tolyl groups) .

- Mass Spectrometry : ESI/APCI(+) for molecular ion verification (e.g., [M+H]⁺ peaks) .

- Melting Point : Consistency in melting points (e.g., 250–315°C for similar derivatives) indicates purity .

Basic Question: What structural features influence its reactivity and bioactivity?

Q. Answer :

- Quinazolinone Core : The 4-oxo group and conjugated π-system enable hydrogen bonding and electrophilic interactions .

- Substituent Effects :

- p-Tolyl at position 3 : Enhances lipophilicity, impacting membrane permeability in biological assays .

- m-Tolyl acetamide at position 6 : Steric and electronic effects modulate binding to targets (e.g., kinase active sites) .

- Crystallinity : Methyl groups on the tolyl substituents influence packing efficiency, affecting solubility .

Basic Question: How to design initial biological screening experiments for this compound?

Q. Answer :

- Target Selection : Prioritize kinases or enzymes with known quinazolinone affinity (e.g., EGFR, PARP) .

- Assay Conditions :

- In vitro enzymatic inhibition : Use fluorogenic substrates at pH 7.4, 37°C, with IC₅₀ determination via dose-response curves .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .

- Data Validation : Triplicate runs with statistical analysis (p < 0.05) to confirm reproducibility .

Advanced Question: How to optimize reaction yields and selectivity using Design of Experiments (DoE)?

Q. Answer :

- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via fractional factorial design .

- Response Surface Methodology (RSM) : Central Composite Design to model interactions (e.g., Na₂CO₃ concentration vs. acetyl chloride stoichiometry) .

- Case Study : For similar acetamide derivatives, optimizing CH₂Cl₂/MeOH ratios increased yields from 68% to 91% .

- Computational Support : Quantum mechanical calculations (DFT) predict transition states to guide solvent selection .

Advanced Question: How to resolve contradictions in biological assay data across studies?

Q. Answer :

- Source Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays affecting IC₅₀ variability) .

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., sulfamoylphenyl derivatives) to identify trends .

- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic activity .

Advanced Question: What computational strategies predict its pharmacokinetic and target-binding properties?

Q. Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2), suggesting moderate blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate interactions with EGFR kinase domain to identify key residues (e.g., Lys721 hydrogen bonding) .

- Docking Studies : AutoDock Vina scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values .

Advanced Question: How to address solubility limitations in formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.